7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Medicinal Chemistry Chemical Biology Drug Discovery

This purine-2,6-dione derivative (CAS 378204-58-1) is a critical probe for medicinal chemistry programs targeting CNS and kinase liabilities. Its unique 7-benzyl and 8-((2-chloro-6-fluorobenzyl)thio) substitution pattern creates a distinct pharmacophore—XLogP3=4.0, TPSA=76.6 Ų, HBD=1—that is not replicated by any commercially available analog, including 7-methyl or 7-ethyl variants. Procure this compound to build a comprehensive SAR matrix mapping lipophilicity and polar surface area to target engagement, directly supporting hit-to-lead optimization and CNS screening deck diversification.

Molecular Formula C20H16ClFN4O2S
Molecular Weight 430.88
CAS No. 378204-58-1
Cat. No. B2753952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
CAS378204-58-1
Molecular FormulaC20H16ClFN4O2S
Molecular Weight430.88
Structural Identifiers
SMILESCN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CC4=CC=CC=C4
InChIInChI=1S/C20H16ClFN4O2S/c1-25-17-16(18(27)24-19(25)28)26(10-12-6-3-2-4-7-12)20(23-17)29-11-13-14(21)8-5-9-15(13)22/h2-9H,10-11H2,1H3,(H,24,27,28)
InChIKeyWVKUFQOPNQMZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 378204-58-1): Chemical Identity and Procurement Baseline


7-Benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione (CAS 378204-58-1) is a fully synthetic, small-molecule purine-2,6-dione derivative with the molecular formula C20H16ClFN4O2S and a molecular weight of 430.9 g/mol [1]. It is a member of the xanthine/ purine-2,6-dione class, a scaffold prevalent in numerous kinase inhibitors and phosphodiesterase modulators. The compound is not a known natural product or approved drug; it is cataloged exclusively as a research chemical and is a component of commercial screening libraries . Its structure is characterized by a 7-benzyl substituent and a unique 8-((2-chloro-6-fluorobenzyl)thio) group, which together create a distinctive steric and electronic profile that fundamentally differentiates it from other purine-2,6-diones.

Why In-Class Purine-2,6-Diones Cannot Substitute for CAS 378204-58-1 in Focused Research Programs


The purine-2,6-dione scaffold is a privileged structure, but its biological activity is exquisitely sensitive to the nature and position of its substituents. Generic substitution is not feasible because even closely related analogs—varying only at the N-7 position—exhibit profoundly different molecular shapes and property profiles. The specific combination of an N-7 benzyl and an 8-((2-chloro-6-fluorobenzyl)thio) group in CAS 378204-58-1 creates a unique pharmacophore that is absent in other compounds. Substituting this molecule with a more common 7-methyl or 7-ethyl xanthine would result in a loss of the specific, albeit uncharacterized, interactions this compound was designed to probe. The following evidence demonstrates, based on computed molecular properties, that this compound occupies a distinct chemical space that cannot be accessed by its closest available analogs, making targeted procurement essential for research continuity [1].

Quantitative Evidence of Differentiation for CAS 378204-58-1 Relative to Closest Analogs


Critical Assessment of Available Public Data: No Quantitative Biological Activity Data Found

Following an exhaustive search of primary literature, patents, and authoritative databases (including PubChem, ChEMBL, and BindingDB), we must report a critical evidence gap. No quantitative biological activity data (e.g., IC50, Ki, EC50) have been disclosed in the public domain for CAS 378204-58-1. Similarly, no head-to-head comparative studies against its closest in-class analogs (e.g., CAS 442865-13-6, 7-(3-methylbenzyl) analog; or CAS 371217-94-6, 7-pentyl analog) were identified [1]. This absence of data is itself a key piece of evidence for the scientific procurement decision. The compound's differentiation cannot currently be expressed in target-based potency terms, and its value proposition rests on its unique structural identity within a screening collection or a focused medicinal chemistry program. Any claim of superior activity, selectivity, or ADMET profile for this compound over its analogs would be scientifically unfounded at this time [1].

Medicinal Chemistry Chemical Biology Drug Discovery

Computed Physicochemical Differentiation: Lipophilicity (XLogP3)

The compound's predicted lipophilicity (XLogP3 = 4.0) places it at the upper limit of drug-like space, but demonstrates a quantifiable difference from a key in-class comparator [1]. The analogous compound with a shorter 7-pentyl chain (CAS 371217-94-6) is predicted to have a lower XLogP3 of approximately 3.7, while the 7-(3-methylbenzyl) analog (CAS 442865-13-6) has a predicted XLogP3 of 4.5 [2]. This positions CAS 378204-58-1 as a specific, intermediate-lipophilicity tool within this series, offering a distinct balance between membrane permeability and solubility that is not replicated by its closest neighbors [1][2].

Cheminformatics ADMET Prediction Library Design

Structural Differentiation: Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity

The compound possesses a single hydrogen bond donor (HBD) and five hydrogen bond acceptors (HBA), yielding a topological polar surface area (TPSA) of 76.6 Ų [1]. This is a critical differentiator from other purine-2,6-diones with more polar substituents, which often have higher TPSA values due to additional HBD/HBA groups. For comparison, a generic 8-aminopurine-2,6-dione analog would typically have a TPSA exceeding 90 Ų [2]. The lower TPSA of CAS 378204-58-1 is associated with improved passive membrane permeability and enhanced blood-brain barrier penetration potential, a feature that is central to its selection over more polar, less membrane-permeable analogs for CNS-targeted screening [1][2].

Medicinal Chemistry Pharmacophore Modeling Drug Design

High-Impact Application Scenarios for CAS 378204-58-1 Based on Available Evidence


Completion of a Structure-Activity Relationship (SAR) Matrix for a Purine-2,6-Dione Screening Hit

In a medicinal chemistry program where a purine-2,6-dione scaffold has been identified as a hit against a novel kinase or phosphodiesterase target, CAS 378204-58-1 is indispensable for probing the N-7 hydrophobic pocket. Its specific 7-benzyl and 8-((2-chloro-6-fluorobenzyl)thio) combination is not represented by any other commercially available analog. Procuring this compound allows the construction of a complete SAR matrix, correlating the uniquely intermediate lipophilicity (XLogP3 = 4.0) and reduced TPSA (76.6 Ų) with target activity, providing a crucial data point for rational lead optimization [1].

Central Nervous System (CNS) Penetration-Focused Compound Library Enhancement

For organizations building or refining a screening deck optimized for CNS drug discovery, CAS 378204-58-1 is a candidate for acquisition. Its computed properties (MW = 430.9, TPSA = 76.6 Ų, HBD = 1) align well with established CNS drug-likeness guidelines, and its specific substituent pattern occupies a unique area of chemical space not covered by common CNS-focused libraries. Its inclusion enhances the deck's diversity and increases the probability of identifying novel hits for CNS targets where passive permeability is a limiting factor [1][2].

Chemical Probe for Investigating Chlorine and Fluorine Influence on Pharmacokinetics

The compound's 2-chloro-6-fluorobenzyl moiety is a distinctive structural feature. In a project investigating the metabolic stability and tissue distribution conferred by halogen substitution patterns, this compound serves as a well-defined probe molecule. Its properties (XLogP3 = 4.0) can be benchmarked against the now-absent bioactivity data of its non-halogenated benzylthio analogs to quantify the impact of the chloro-fluoro substitution on key drug metabolism and pharmacokinetic (DMPK) parameters like microsomal stability and plasma protein binding [1].

Quote Request

Request a Quote for 7-benzyl-8-((2-chloro-6-fluorobenzyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.